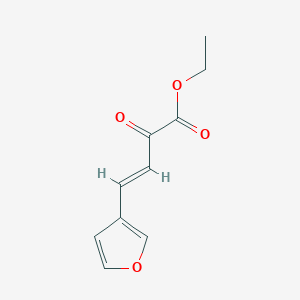![molecular formula C14H12Cl3N3O B12916230 2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide CAS No. 87848-01-9](/img/structure/B12916230.png)
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine atoms and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 2-(propan-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, sodium thiolate, or primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce carboxylic acids and amines .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichloropyrimidine: Used in the synthesis of anaplastic lymphoma kinase inhibitors.
2,4,6-Trichloro-1,3,5-triazine: Used in the synthesis of amides and dipeptides.
Uniqueness
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87848-01-9 |
|---|---|
Molekularformel |
C14H12Cl3N3O |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
2,4,6-trichloro-N-(2-propan-2-ylphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H12Cl3N3O/c1-7(2)8-5-3-4-6-9(8)18-13(21)10-11(15)19-14(17)20-12(10)16/h3-7H,1-2H3,(H,18,21) |
InChI-Schlüssel |
UNDRBCFIYJWMHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


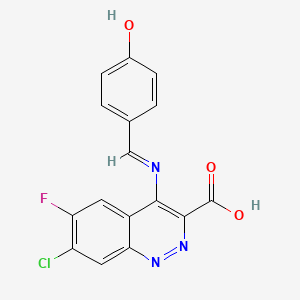



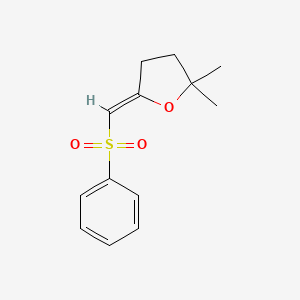
![6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12916168.png)
![N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide](/img/structure/B12916183.png)
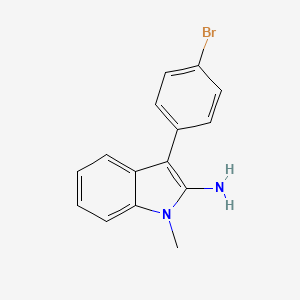
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
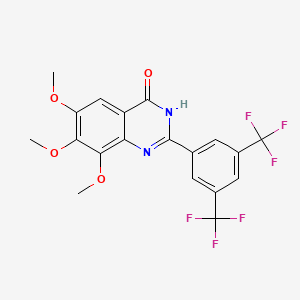
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)

